2,4-Dodecadien-1-ol 2,4-Dodecadien-1-ol
Brand Name: Vulcanchem
CAS No.: 18485-38-6
VCID: VC21081627
InChI: InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-11,13H,2-7,12H2,1H3/b9-8+,11-10+
SMILES: CCCCCCCC=CC=CCO
Molecular Formula: C12H22O
Molecular Weight: 182.3 g/mol

2,4-Dodecadien-1-ol

CAS No.: 18485-38-6

Cat. No.: VC21081627

Molecular Formula: C12H22O

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dodecadien-1-ol - 18485-38-6

Specification

CAS No. 18485-38-6
Molecular Formula C12H22O
Molecular Weight 182.3 g/mol
IUPAC Name (2E,4E)-dodeca-2,4-dien-1-ol
Standard InChI InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-11,13H,2-7,12H2,1H3/b9-8+,11-10+
Standard InChI Key RZDDYVXRTNDWOD-BNFZFUHLSA-N
Isomeric SMILES CCCCCCC/C=C/C=C/CO
SMILES CCCCCCCC=CC=CCO
Canonical SMILES CCCCCCCC=CC=CCO

Introduction

Chemical Structure and Properties

2,4-Dodecadien-1-ol is an unsaturated primary alcohol with the molecular formula C12H22O. Its structure features a terminal hydroxyl group attached to a 12-carbon chain containing two double bonds in conjugation at the 2nd and 4th positions. This conjugated diene system contributes significantly to the compound's chemical reactivity and biological properties.

The primary physical and chemical properties of 2,4-Dodecadien-1-ol are summarized in the following table:

PropertyValue
CAS Number18485-38-6
Molecular FormulaC12H22O
Molecular Weight182.31 g/mol
IUPAC NameDodeca-2,4-dien-1-ol
Physical StateLiquid at room temperature
SolubilityInsoluble in water, soluble in organic solvents

The compound exists as various stereoisomers, with the (E,E) configuration being particularly significant in research contexts. The trans configuration of both double bonds in the (E,E) isomer contributes to its stability and specific reactivity patterns, making it valuable for diverse applications in organic synthesis and polymer chemistry.

Synthesis and Preparation Methods

The synthesis of 2,4-Dodecadien-1-ol typically employs several methodologies, with the approach often depending on the desired stereochemistry of the final product. Common synthetic routes involve the use of organometallic reagents such as Grignard or organolithium compounds.

Laboratory Synthesis

One established method involves the reaction of 1,3-butadiene with an appropriate aldehyde or ketone, followed by reduction to yield the desired alcohol. The reaction conditions typically require careful control of temperature and solvent selection to ensure the formation of the desired stereoisomer. The reaction environment must be precisely managed to maximize yield and stereoselectivity.

Industrial Production

Industrial production of 2,4-Dodecadien-1-ol employs large-scale chemical processes, including catalytic reactions and advanced separation techniques. These production methods are designed to optimize yield and purity while minimizing costs and environmental impact. Specific catalysts and reaction conditions are selected based on the desired stereoisomer distribution in the final product.

Chemical Reactions

Due to its structural features, 2,4-Dodecadien-1-ol participates in various chemical reactions that are characteristic of both alcohols and conjugated dienes. This dual reactivity makes it a versatile building block in organic synthesis.

Oxidation Reactions

The primary alcohol group in 2,4-Dodecadien-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions can be controlled to selectively oxidize the alcohol functionality while preserving the double bond system.

Reduction Reactions

The conjugated double bonds in 2,4-Dodecadien-1-ol can be reduced through catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst. Depending on the reaction conditions, selective reduction of one or both double bonds can be achieved, allowing for the synthesis of various derivatives with modified properties.

Substitution Reactions

The hydroxyl group can participate in substitution reactions to form diverse derivatives. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol to the corresponding halide, enabling further transformations and the incorporation of the carbon skeleton into more complex molecules.

Biological Activity

2,4-Dodecadien-1-ol exhibits several notable biological activities that make it relevant in both research and practical applications.

Antimicrobial Properties

Research has demonstrated that 2,4-Dodecadien-1-ol possesses antimicrobial activity against various bacterial strains. Studies have shown significant inhibition against both Gram-positive and Gram-negative bacteria, with particular efficacy against certain pathogenic species.

The following table summarizes the minimum inhibitory concentrations (MIC) of 2,4-Dodecadien-1-ol against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa2 mg/mL
Staphylococcus aureus5 mg/mL

These antimicrobial properties suggest potential applications in developing natural preservatives or therapeutic agents for controlling bacterial infections.

Pheromonal Activity

One of the most significant biological roles of 2,4-Dodecadien-1-ol is its function as a pheromone in certain insect species. Research indicates that it is particularly attractive to specific moth species, such as the codling moth (Cydia pomonella). Studies have demonstrated that this compound activates specific olfactory receptors in these insects, facilitating mate attraction and host selection.

Field trials have demonstrated the effectiveness of 2,4-Dodecadien-1-ol in disrupting mating patterns when used in appropriate concentrations, as illustrated in the following table:

Treatment GroupMating Success (%)
Control85
2,4-Dodecadien-1-ol30

This pheromonal activity makes the compound valuable in integrated pest management strategies, particularly for controlling moth populations in agricultural settings.

Antioxidant Activity

Research has also indicated that 2,4-Dodecadien-1-ol possesses antioxidant properties. In vitro assays have demonstrated its ability to effectively scavenge free radicals:

Assay TypeIC50 Value (μg/mL)
DPPH Scavenging25
ABTS Radical Scavenging30

These findings suggest potential applications in formulations aimed at reducing oxidative stress in biological systems, which could have implications for both cosmetic and pharmaceutical industries.

Industrial Applications

2,4-Dodecadien-1-ol has several established industrial applications, primarily in the fragrance and flavor industries due to its pleasant odor profile. The compound is utilized in the formulation of perfumes, cosmetics, and food additives where its specific sensory properties are valued.

Agricultural Applications

In agriculture, 2,4-Dodecadien-1-ol is employed in pest management strategies, particularly for controlling moth populations through mating disruption. The compound can function as a mating disruptor when applied in appropriate concentrations, providing an environmentally friendly alternative to traditional insecticides.

Fragrance Industry

The fragrance industry utilizes 2,4-Dodecadien-1-ol in various formulations due to its pleasant odor characteristics. Its specific sensory profile makes it a valuable ingredient in creating certain fragrance notes and accords.

Scientific Research Applications

In scientific research, 2,4-Dodecadien-1-ol serves as an important compound for various investigations across multiple disciplines.

Chemistry Research

The compound is frequently used as an intermediate in the synthesis of various organic compounds, serving as a building block for more complex molecules. Its conjugated diene system makes it particularly valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biological Research

In biological research, 2,4-Dodecadien-1-ol is studied for its potential role in biological signaling and as a pheromone in insect species. Research in this area contributes significantly to our understanding of chemical communication in biological systems and has applications in developing environmentally friendly pest control strategies.

Medical Research

Ongoing research is exploring the potential therapeutic properties of 2,4-Dodecadien-1-ol, including its antimicrobial and anti-inflammatory effects. These investigations may lead to the development of new pharmaceutical applications for the compound, particularly in areas where natural product-derived treatments are preferred.

Comparison with Related Compounds

2,4-Dodecadien-1-ol belongs to a family of unsaturated alcohols with varying chain lengths and double bond positions. Comparing its properties with structurally related compounds provides valuable insights into structure-activity relationships.

Chain Length Variants

Structurally similar compounds with different chain lengths include shorter-chain analogs such as (E,E)-Hexa-2,4-dien-1-ol and intermediate-chain analogs like (E,E)-2,4-Decadien-1-ol. The latter has a molecular formula of C10H18O (MW: 154.25 g/mol) and demonstrates similar but distinct physical and chemical properties compared to 2,4-Dodecadien-1-ol.

The following table compares some key properties of chain length variants:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Characteristics
(E,E)-2,4-Decadien-1-olC10H18O154.25Lower boiling point, similar solubility profile to 2,4-Dodecadien-1-ol
2,4-Dodecadien-1-olC12H22O182.31Intermediate hydrophobicity, balanced reactivity
2,4-Tetradecadien-1-olC14H26O210.36Increased hydrophobicity, higher melting/boiling points

Double Bond Position Isomers

Compounds with the same carbon chain length but different double bond positions exhibit distinct chemical and biological properties. For example, (E)-9,11-Dodecadien-1-ol features double bonds at positions 9 and 11 (non-conjugated) compared to the conjugated 2,4 positions in 2,4-Dodecadien-1-ol. This structural difference significantly affects reactivity in processes such as Diels-Alder reactions, where the conjugated system of 2,4-Dodecadien-1-ol demonstrates enhanced reactivity.

Functional Group Derivatives

Related compounds with different functional groups include (E,E)-2,4-Dodecadienal, which features an aldehyde group instead of the primary alcohol in 2,4-Dodecadien-1-ol. This aldehyde derivative (molecular formula: C12H20O, MW: 180.29 g/mol) exhibits distinct chemical properties, including increased reactivity toward nucleophiles and reduced hydrogen bonding capacity compared to the alcohol .

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